5-Phenylisoxazole-4-carboxylic acid

Vue d'ensemble

Description

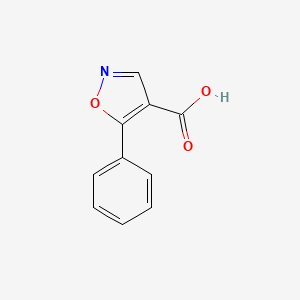

5-Phenylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Méthodes De Préparation

The synthesis of 5-Phenylisoxazole-4-carboxylic acid can be achieved through several routesThis reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often focus on optimizing these reactions to increase yield and reduce costs.

Analyse Des Réactions Chimiques

5-Phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5-Phenylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Mécanisme D'action

The mechanism of action of 5-Phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

5-Phenylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as:

5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound has a methyl group instead of a hydrogen atom on the isoxazole ring, which can affect its reactivity and biological activity.

Sulfamethoxazole: An antibiotic that contains an isoxazole ring, highlighting the importance of this scaffold in medicinal chemistry.

Muscimol: A compound with a similar isoxazole structure, known for its neuroactive properties.

The uniqueness of this compound lies in its specific structure and the potential for diverse modifications, making it a versatile compound for various applications.

Activité Biologique

5-Phenylisoxazole-4-carboxylic acid (PIA) is an organic compound with the molecular formula CHNO and a molecular weight of approximately 189.17 g/mol. This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen atom and four carbon atoms. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous zinc chloride. This method allows for efficient production while enabling modifications to enhance pharmacological properties or create derivatives with distinct biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : PIA has been identified as a lead compound in drug discovery efforts aimed at developing new antimicrobial agents. Its structural characteristics contribute to its ability to interact with various biological targets, potentially inhibiting microbial growth.

- Antitumor Activity : Isoxazole derivatives, including PIA, have shown promise in antitumor studies. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines by disrupting key protein interactions involved in tumor progression .

- Enzyme Inhibition : Interaction studies reveal that PIA can inhibit specific enzymes, which is crucial for understanding its pharmacokinetics and dynamics. The binding affinity and inhibitory effects on enzymes such as TRBP (transactivation response RNA-binding protein) have been explored, indicating its potential role in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic Acid | Contains a methyl group at the 5-position | Exhibits enhanced solubility and biological activity |

| 3-Phenylisoxazole-4-carboxylic Acid | Phenyl group at the 3-position | Different biological activity profile |

| Isoxazole Carboxylic Acids | General class of compounds | Varying degrees of enzyme inhibition |

These compounds illustrate the diversity within the isoxazole family and emphasize the unique characteristics of PIA, particularly its specific interactions with biological targets and potential therapeutic applications.

Case Studies and Research Findings

- Antitumor Studies : In a recent study focusing on derivatives of isoxazoles, PIA was evaluated for its efficacy against hepatocellular carcinoma (HCC). The study highlighted that certain modifications to the isoxazole structure could enhance antitumor activity significantly, suggesting potential pathways for drug development targeting HCC .

- Enzyme Interaction Studies : Another research effort examined how PIA interacts with TRBP, revealing that it disrupts critical protein-protein interactions involved in microRNA biosynthesis. This disruption could lead to new strategies for treating cancers associated with aberrant miRNA expression .

- Toxicological Assessments : Toxicity studies indicate that PIA exhibits low toxicity levels in sub-chronic repeated-dose experiments, making it a candidate for further pharmacological exploration without significant safety concerns .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis . Key variables include:

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may increase side reactions.

- Catalysts : Base catalysts (e.g., NaOH) improve hydrolysis efficiency of ester intermediates to carboxylic acids.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Typical yields range from 60–85%, with purity confirmed via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- X-ray crystallography : Resolves crystal structure and confirms bond angles/distances (e.g., C4-carboxylic acid group at 120.5°) .

- FT-IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- NMR : NMR shows phenyl protons as a multiplet (δ 7.2–7.6 ppm) and isoxazole protons as singlets (δ 6.8–7.0 ppm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Degradation onset occurs at ~200°C, indicating stability at room temperature .

- Light sensitivity : Amber glass packaging is recommended to prevent photodegradation, as UV exposure reduces purity by 5–10% over six months .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilic sites : The C5 position of the isoxazole ring has a higher electron density (+0.32 e), making it reactive toward electrophiles .

- Carboxylic acid group : The deprotonated form (at pH > 4.2) enhances solubility in polar solvents, influencing reaction kinetics .

Experimental validation via kinetic studies aligns with computed activation energies (±2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays often arise from:

- Strain variability : MIC values differ by >50% between Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Solvent effects : DMSO concentrations >1% in cell cultures can artificially suppress activity .

Standardized protocols (CLSI guidelines) and dose-response curves are critical for reproducibility .

Q. How can researchers optimize regioselectivity in derivatization reactions?

- Protecting groups : Using tert-butyl dimethylsilyl (TBDMS) to block the carboxylic acid improves selectivity at the C5 isoxazole position .

- Catalytic systems : Pd/Cu bimetallic catalysts enhance coupling efficiency (e.g., Sonogashira reactions, 75–90% yield) .

Q. Methodological Challenges and Solutions

Q. What are the limitations of HPLC purity assays, and how can they be mitigated?

- Co-elution issues : Impurities with similar retention times can skew purity estimates. Use tandem MS detection for accurate quantification .

- Column selection : C18 columns with 5 µm particle size provide optimal resolution for carboxylic acid derivatives .

Q. How to address low solubility in aqueous media during biological testing?

Propriétés

IUPAC Name |

5-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDFZMYJYNLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564030 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76344-95-1 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.